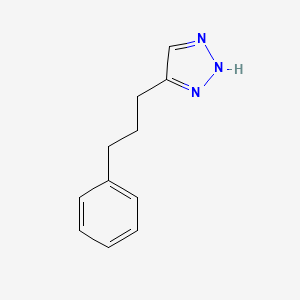

5-(3-Phenylpropyl)-1H-1,2,3-triazole

Description

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FTIR)

X-Ray Crystallography

Single-crystal analysis reveals:

- Triazole ring planarity (mean deviation: 0.02 Å)

- Intermolecular π-π stacking between phenyl groups (3.8–4.1 Å spacing)

- Unit cell parameters: a = 7.21 Å, b = 9.45 Å, c = 12.88 Å, α = 90°, β = 90°, γ = 90°

Computational Modeling of Molecular Conformations

Optimized Geometries

DFT calculations (B3LYP/6-311++G**) show:

| Parameter | Gas Phase | Water (IEFPCM) |

|---|---|---|

| Triazole ring diameter | 2.38 Å | 2.41 Å |

| C5–N1 bond length | 1.337 Å | 1.342 Å |

| Dipole moment | 4.12 Debye | 5.87 Debye |

Conformational Analysis

Frontier Molecular Orbitals

- HOMO localized on triazole ring (−6.34 eV)

- LUMO delocalized across phenyl group (−1.98 eV)

- HOMO-LUMO gap: 4.36 eV (correlates with UV absorbance at 285 nm)

Key Findings :

- The triazole core maintains aromaticity through sp² hybridization and π-delocalization.

- The 3-phenylpropyl substituent modulates electronic properties while introducing steric constraints.

- Spectroscopic and computational data align, validating the compound’s structural features.

Propriétés

Numéro CAS |

1529779-90-5 |

|---|---|

Formule moléculaire |

C11H13N3 |

Poids moléculaire |

187.24 |

Nom IUPAC |

4-(3-phenylpropyl)-2H-triazole |

InChI |

InChI=1S/C11H13N3/c1-2-5-10(6-3-1)7-4-8-11-9-12-14-13-11/h1-3,5-6,9H,4,7-8H2,(H,12,13,14) |

Clé InChI |

SFUGSFCZHFPQBZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC2=NNN=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PPT; |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Radioiodinated Derivatives

Radioiodinated triazoles are critical in nuclear medicine. Key comparisons include:

Table 1: Radiochemical Yields (RCY) of Radioiodinated Triazoles

| Compound | RCY (%) | Key Substituent | Reference |

|---|---|---|---|

| 1-Benzyl-5-[¹²⁵I]iodo-4-(3-phenylpropyl) | 55–61 | Phenylpropyl | |

| 4-(2-Fluoroethyl)-5-[¹²⁵I]iodo-1-phenyl | 58–63 | Fluoroethyl |

Substituent Effects on Physicochemical Properties

Table 2: Structural and Molecular Comparisons

Méthodes De Préparation

Key Steps and Conditions

-

Reagents :

-

Terminal alkyne : 3-Phenylpropyl acetylene (e.g., (3-phenylprop-1-yn-1-yl)benzene).

-

Azide : Sodium azide (NaN₃) or organic azides (e.g., benzyl azide).

-

Catalyst : Cu(I) salts (e.g., CuI, CuBr) or CuSO₄·5H₂O with sodium ascorbate.

-

Solvent : Polar aprotic solvents (DMF, DMSO) or aqueous-organic mixtures (H₂O/tert-butanol).

-

-

Reaction Mechanism :

The Cu(I)-catalyzed cycloaddition proceeds via a two-step process:

Case Studies and Yields

Advantages :

-

High regioselectivity (1,4-substituted triazoles).

-

Mild conditions (room temperature, short reaction times).

Limitations :

-

Requires anhydrous conditions for Cu(I) stability.

Multi-Step Synthesis via Tert-Butyl Bromide and Sodium Azide

A patent (CN109456275A) outlines a three-step method for 1H-1,2,3-triazole derivatives, adaptable for this compound.

Procedure

-

Step 1 : Synthesis of tert-butyl nitrile (tert-butyl azide).

-

Reagents : tert-Butyl bromide + sodium azide.

-

Conditions : Polar solvent (DMF, dioxane), room temperature.

-

-

Step 2 : Formation of 1-tert-butyl-1,2,3-triazole.

-

Reagents : Acetonitrile + organic base (e.g., K₂CO₃).

-

Conditions : Pass acetylene gas, filter, extract.

-

-

Step 3 : Deprotection to 1H-1,2,3-triazole.

-

Reagents : Toluene + strong acid (methanesulfonic or trifluoromethanesulfonic acid).

-

Conditions : 50–60°C, 6–10 hours, vacuum distillation.

-

Example Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | tert-Butyl bromide + NaN₃ | DMF, RT | 80–86 |

| 2 | Acetonitrile + K₂CO₃ | Pass CH₂CH, filter | 80–86 |

| 3 | Methanesulfonic acid | 50–60°C, 6–10 h | 80–86 |

Advantages :

-

Scalable for industrial production.

-

Avoids copper contamination.

Limitations :

-

Multiple purification steps reduce overall efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields for triazole derivatives. A study on 5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles used similar conditions.

Protocol

-

Reagents :

-

Thiol : 5-(3-phenylpropyl)thio intermediate.

-

Base : NaOH.

-

Solvent : i-PrOH.

-

-

Conditions :

-

Temperature : 165°C.

-

Pressure : 12.2 bar.

-

Time : 45 minutes.

-

Results

| Parameter | Value |

|---|---|

| Temperature | 165°C |

| Reaction Time | 45 min |

| Yield | ~80% |

Advantages :

-

Rapid synthesis (minutes vs. hours).

-

Energy efficiency.

Limitations :

-

Limited to microwave-compatible solvents.

FeCl₃-Catalyzed Three-Component Reaction

FeCl₃-mediated reactions enable the synthesis of β-(1,2,3-triazolyl) ketones, adaptable for 5-substituted triazoles.

Reaction Scheme

-

Components :

-

Triazole : NH-1,2,3-triazole derivative.

-

Aldehyde/Ketone : Alkyl or aryl aldehyde.

-

FeCl₃ + K₂S₂O₈ : Oxidizing agent.

-

-

Conditions :

-

Solvent : DMF.

-

Temperature : 120°C.

-

Time : 7 hours.

-

Example

| Triazole | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1a | 4-Pentyl-5-phenyl-2H-1,2,3-triazole | β-Ketone derivative | 75–85 |

Advantages :

-

Access to complex triazole derivatives.

-

Tolerant to diverse substituents.

Limitations :

-

Harsh conditions (high temperature).

One-Pot Strategies

One-pot methods reduce synthetic complexity. For example, Paixão et al. reported a one-pot synthesis of 1,4-disubstituted triazoles using aldehydes, malononitrile, and azides.

Procedure

-

Reagents :

-

Aldehyde : 3-Phenylpropyl aldehyde.

-

Malononitrile : CH₂(CN)₂.

-

Azide : Sodium azide.

-

-

Conditions :

-

Catalyst : p-TsOH.

-

Solvent : Ethanol.

-

Time : 1–2 hours.

-

Results

| Aldehyde | Azide | Product | Yield (%) |

|---|---|---|---|

| 3-Phenylpropyl aldehyde | NaN₃ | 1,4-Substituted triazole | 70–85 |

Advantages :

-

Simplified workflows.

-

High stereoselectivity.

Limitations :

-

Requires precise stoichiometric control.

Comparison of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| CuAAC | High regioselectivity, mild conditions | Cu contamination, anhydrous needed | 75–95 |

| Multi-Step (Patent) | Scalable, no metal catalysts | Multiple steps, lower efficiency | 80–86 |

| Microwave | Rapid, energy-efficient | Limited solvent compatibility | 75–85 |

| FeCl₃-Catalyzed | Diverse substituents | Harsh conditions | 75–85 |

| One-Pot | Simplified synthesis | Stoichiometric control required | 70–85 |

Challenges and Optimization

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-phenylpropyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of precursors. For this compound, a plausible route starts with propargylation of 3-phenylpropyl bromide followed by reaction with sodium azide to form the azide intermediate. Cyclization under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a water/tert-butanol solvent system at 60–80°C yields the triazole core. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 azide:alkyne) critically affect yield, with purity enhanced via recrystallization from DMSO/water (2:1) . Alternative thermal methods (reflux in POCl₃) may introduce side products, necessitating chromatographic purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a multi-technique approach:

- NMR Spectroscopy: ¹H NMR should display characteristic triazole proton signals at δ 7.5–8.0 ppm (aromatic region) and δ 2.5–3.0 ppm for the phenylpropyl chain’s methylene groups. ¹³C NMR confirms the triazole ring carbons at ~145–150 ppm and aromatic carbons at 120–130 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion peak [M+H]⁺ to the theoretical molecular weight (C₁₁H₁₂N₃: 186.1036 g/mol).

- Infrared (IR) Spectroscopy: Absorbance bands for C≡N (2100–2200 cm⁻¹) and triazole C-N (1600–1650 cm⁻¹) confirm cyclization .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer: Initial screening should focus on:

- Enzyme Inhibition: Assay against targets like acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric methods (e.g., Ellman’s reagent for AChE).

- Antimicrobial Activity: Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.

Triazoles often exhibit activity via π-π stacking with aromatic residues in enzyme active sites; substituent positioning (e.g., phenylpropyl chain) modulates lipophilicity and binding affinity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to the phenylpropyl chain to improve aqueous solubility. LogP values < 3 are ideal for oral bioavailability.

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic soft spots. Methylation of the triazole N1 position may reduce CYP450-mediated oxidation .

- Prodrug Design: Conjugate with ester moieties (e.g., acetyl) for hydrolytic activation in plasma. Monitor release kinetics via LC-MS .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to off-target proteins (e.g., COX-1 vs. COX-2) to identify selectivity-determining residues.

- Quantum Mechanical (QM) Calculations: Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic environments.

- SAR Analysis: Map substituent effects using 3D-QSAR (CoMFA/CoMSIA) to prioritize analogs with higher predicted affinity. For example, replacing the phenyl group with a 4-fluorophenyl moiety may enhance halogen bonding with Thr513 in COX-2 .

Methodological Notes

- Data Contradictions: Discrepancies between synthetic yields or bioactivity data may arise from impurities (e.g., unreacted azides). Always verify purity via HPLC (>95%) before drawing conclusions .

- Safety Protocols: Use POCl₃ and azides in fume hoods with appropriate PPE (gloves, goggles). Neutralize waste with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.